

The Function of APRIN (PDS5B) in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aprim*

Cat. No.: *B8637087*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

APRIN, also known as PDS5B, is a multifaceted protein critical for maintaining genomic integrity. Primarily recognized as a key component of the cohesin complex, APRIN plays a pivotal role in sister chromatid cohesion, ensuring accurate chromosome segregation during cell division. Beyond this canonical function, APRIN is intimately involved in the homologous recombination (HR) pathway of DNA repair through its direct interaction with BRCA2, RAD51, and PALB2. Its role as a tumor suppressor is underscored by its frequent dysregulation in various cancers. This technical guide provides an in-depth exploration of APRIN's functions in cellular processes, detailing its involvement in signaling pathways, presenting quantitative data on its activity, and outlining key experimental protocols for its study.

Core Functions of APRIN (PDS5B)

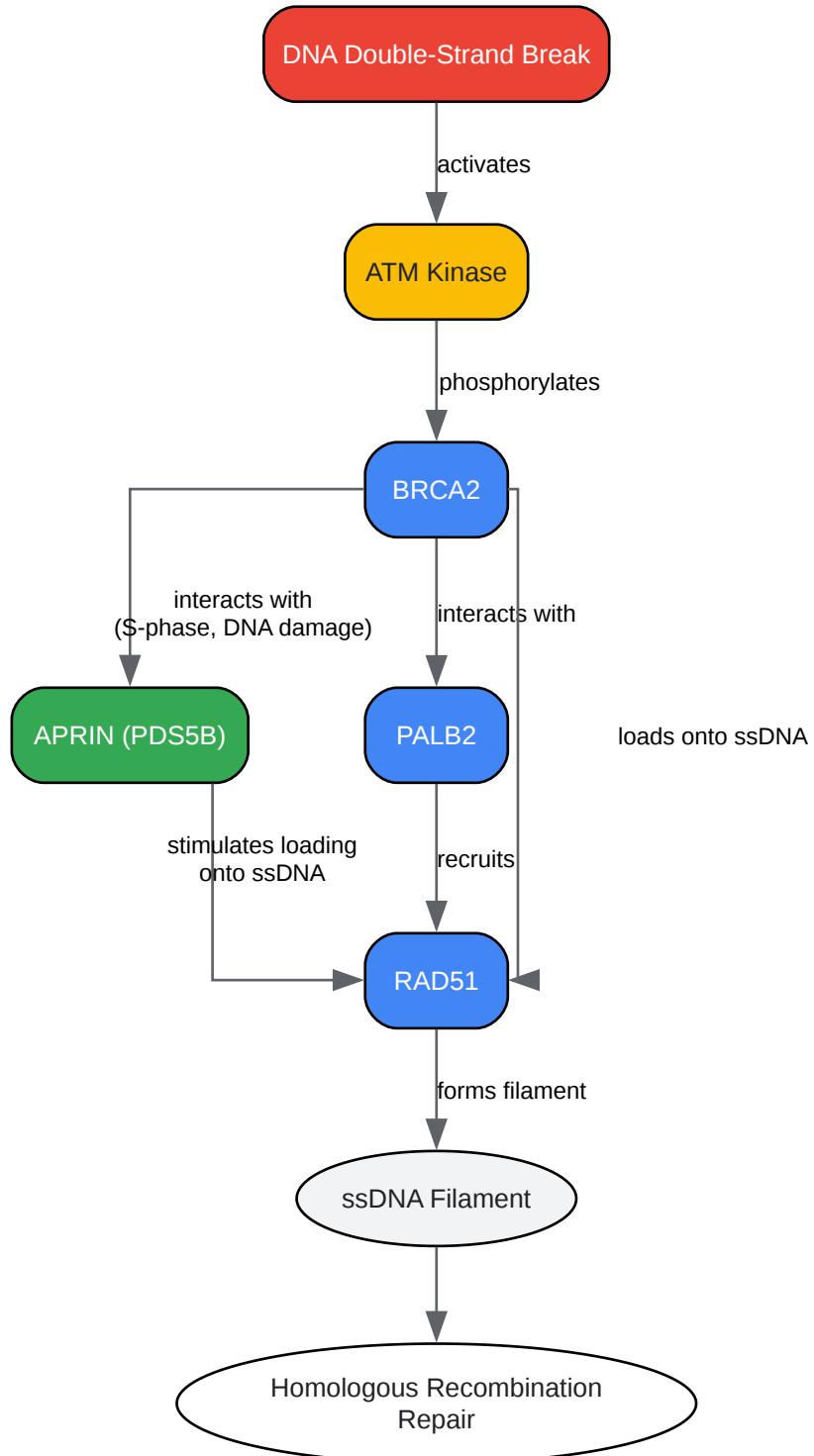
APRIN (PDS5 Cohesin Associated Factor B) is a crucial regulator of fundamental cellular processes, primarily centered around chromosome dynamics and DNA repair.

1.1. Sister Chromatid Cohesion: As a regulatory subunit of the cohesin complex, APRIN is essential for the establishment and maintenance of sister chromatid cohesion from S-phase until anaphase.^{[1][2]} This process is vital for the correct alignment of chromosomes during mitosis and meiosis, preventing aneuploidy.^[1] APRIN, in conjunction with WAPL, modulates the dynamic association of cohesin with chromatin, stimulating its release.^[2] During DNA

replication, APRIN promotes the acetylation of the cohesin subunit SMC3 by ESCO1 and ESCO2, a key step in establishing cohesion.[2]

1.2. Homologous Recombination and DNA Repair: APRIN is a critical player in the homologous recombination (HR) pathway, an error-free mechanism for repairing DNA double-strand breaks (DSBs).[3][4] It functions as an HR mediator by counteracting the inhibitory effect of RPA on the loading of RAD51 onto single-stranded DNA (ssDNA).[5][6] APRIN directly interacts with the core HR proteins RAD51, PALB2, and BRCA2.[3][6] This interaction is crucial for the recruitment and nuclear localization of BRCA2 and RAD51 to sites of DNA damage.[7] Depletion of APRIN sensitizes cells to DNA damaging agents, highlighting its importance in the DNA damage response.[7]

1.3. Tumor Suppression: The role of APRIN as a tumor suppressor is supported by several lines of evidence. Somatic loss-of-function mutations in PDS5B have been identified in various cancers, including myelodysplastic syndrome and acute myeloid leukemia.[1] Furthermore, APRIN expression levels have been shown to correlate with patient outcomes in breast and ovarian cancers.[1][3] Low APRIN expression is associated with better survival in ovarian cancer patients treated with PARP inhibitors, suggesting its potential as a predictive biomarker.[6][8]


1.4. Stem Cell Differentiation: APRIN expression is tightly regulated during stem cell differentiation. Its loss can disrupt stem cell programs, leading to a failure in differentiation and the maintenance of a proliferative, immature state, a phenotype that shares similarities with cancer-initiating cells.[9]

APRIN in Signaling Pathways

APRIN's functions are integrated into complex cellular signaling networks, particularly in the DNA damage response.

Upon DNA damage, APRIN is recruited to the damage sites.[3][8] The interaction between APRIN and BRCA2 is cell-cycle specific, occurring in early S-phase, and is enhanced by exposure to DNA damaging agents like hydroxyurea and aphidicolin.[4][7] This interaction is dependent on the ATM kinase, as inhibition of ATM abrogates the association between APRIN and BRCA2.[7]

The following diagram illustrates the central role of APRIN in the homologous recombination pathway following a DNA double-strand break.

[Click to download full resolution via product page](#)

Caption: APRIN's role in the homologous recombination pathway.

Quantitative Data on APRIN Function

Several studies have provided quantitative insights into the function of APRIN. This data is summarized in the tables below for easy comparison.

Table 1: APRIN Recruitment to DNA Damage

Cell Line	Condition	Fold Increase in APRIN Recruitment	Reference
HeLa	S/G2 phase cells after laser microirradiation	1.4	[3]

Table 2: Effect of APRIN Depletion on Homologous Recombination

Cell Line	Assay	Reduction in HR Efficiency	Reference
293T	DR-GFP assay	Significant reduction	[7]

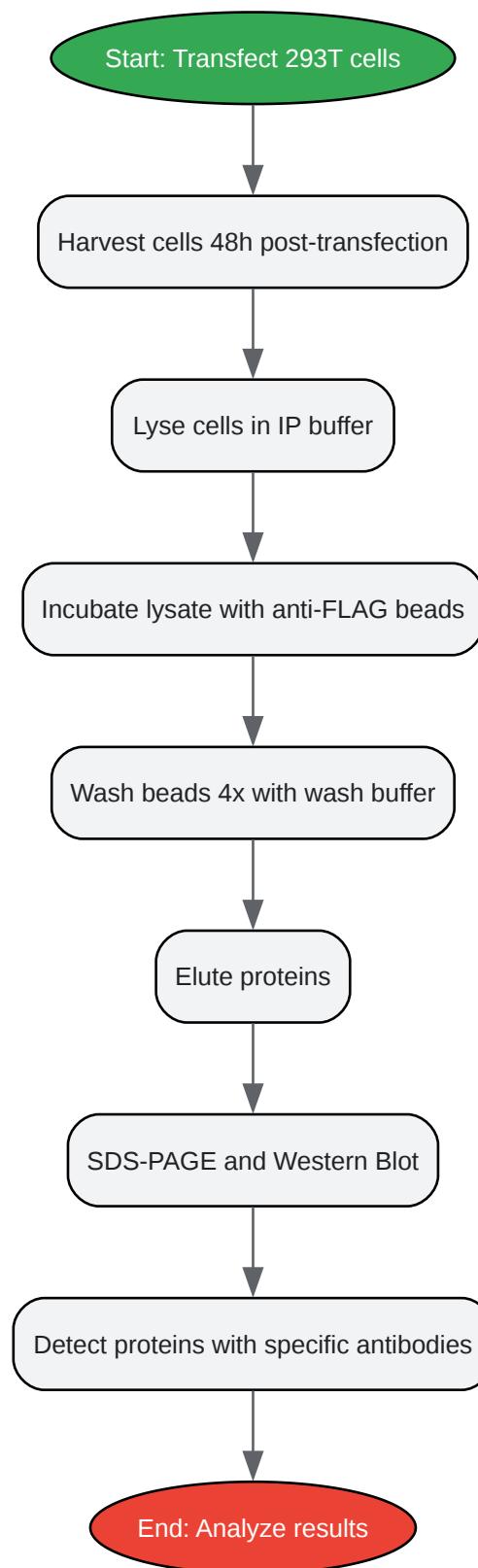
Table 3: APRIN Interaction Partners in Homologous Recombination

Protein	Interacting Partner	Method of Detection	Reference
APRIN	BRCA2	Co-immunoprecipitation, Mass Spectrometry	[4][7]
APRIN	RAD51	Co-immunoprecipitation	[3]
APRIN	PALB2	Co-immunoprecipitation	[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of APRIN's cellular functions. Below are protocols for key experiments cited in this guide.

Co-immunoprecipitation of APRIN and BRCA2


This protocol is adapted from studies demonstrating the interaction between APRIN and BRCA2.[\[3\]](#)[\[7\]](#)

Objective: To determine the *in vivo* interaction between APRIN and BRCA2.

Materials:

- Human 293T cells
- Lipofectamine 2000
- Plasmids encoding FLAG-tagged BRCA2 fragments and MYC-tagged APRIN
- Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease inhibitors)
- Anti-FLAG M2 affinity gel
- Wash buffer (same as lysis buffer)
- Elution buffer (e.g., 2x Laemmli sample buffer)
- Antibodies: anti-MYC, anti-FLAG, anti-BRCA2, anti-APRIN

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for APRIN-BRCA2 co-immunoprecipitation.

Procedure:

- Cell Culture and Transfection:
 - Culture 293T cells in appropriate media.
 - Co-transfect cells with plasmids expressing FLAG-tagged BRCA2 fragments and MYC-tagged APRIN using Lipofectamine 2000 according to the manufacturer's protocol.
- Cell Lysis:
 - 48 hours post-transfection, wash cells with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
 - Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Immunoprecipitation:
 - Incubate the supernatant with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.
- Washing:
 - Wash the beads four times with ice-cold wash buffer.
- Elution:
 - Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
- Western Blotting:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against the MYC tag (to detect APRIN) and the FLAG tag (to detect BRCA2 fragments).

- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Immunofluorescence Staining for APRIN and RAD51 Foci

This protocol is based on methods used to visualize the co-localization of APRIN and RAD51 at sites of DNA damage.[\[3\]](#)

Objective: To visualize the recruitment and co-localization of APRIN and RAD51 to DNA damage-induced foci.

Materials:

- SKOV3 cells stably expressing GFP-APRIN
- Coverslips
- Laser micro-irradiation system
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-RAD51
- Secondary antibody: Alexa Fluor-conjugated secondary antibody
- DAPI-containing mounting medium

Procedure:

- Cell Culture and Damage Induction:
 - Seed SKOV3 GFP-APRIN cells on coverslips.

- Induce localized DNA damage using a laser micro-irradiation system.
- Fixation and Permeabilization:
 - At desired time points post-irradiation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
- Blocking and Antibody Incubation:
 - Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
 - Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.
 - Wash the cells three times with PBS.
 - Incubate with the appropriate Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
- Mounting and Imaging:
 - Wash the cells three times with PBS.
 - Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.
 - Visualize the cells using a fluorescence microscope. GFP-APRIN will be visible in the green channel, RAD51 in the corresponding channel for the secondary antibody, and DAPI in the blue channel for nuclear staining.

Conclusion and Future Directions

APRIN (PDS5B) is a protein with indispensable roles in maintaining genome stability through its functions in sister chromatid cohesion and homologous recombination. Its direct interactions with key DNA repair proteins like BRCA2 and RAD51 place it at the heart of the DNA damage response. The dysregulation of APRIN in cancer highlights its potential as a therapeutic target and a prognostic biomarker.

Future research should focus on elucidating the precise molecular mechanisms by which APRIN modulates the activity of its binding partners. Understanding how post-translational modifications of APRIN affect its function in different cellular contexts will be crucial. Furthermore, exploring the therapeutic potential of targeting the APRIN-BRCA2 interaction in specific cancer types warrants further investigation. The continued study of APRIN will undoubtedly provide deeper insights into the intricate network of proteins that safeguard our genome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OncoKB® - MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. PDS5B - Wikipedia [en.wikipedia.org]
- 3. Roles for APRIN (PDS5B) in homologous recombination and in ovarian cancer prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APRIN is a cell cycle specific BRCA2-interacting protein required for genome integrity and a predictor of outcome after chemotherapy in breast cancer | The EMBO Journal [link.springer.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Roles for APRIN (PDS5B) in homologous recombination and in ovarian cancer prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. APRIN is a cell cycle specific BRCA2-interacting protein required for genome integrity and a predictor of outcome after chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Loss of a cohesin-linked suppressor APRIN (Pds5b) disrupts stem cell programs in embryonal carcinoma: an emerging cohesin role in tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Function of APRIN (PDS5B) in Cellular Processes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8637087#function-of-aprim-in-cellular-processes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com